7-(5-Bromo-2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(5-Bromo-2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that contains a triazole ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agriculture, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Bromo-2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely involve optimizing the microwave-mediated method for higher throughput and efficiency. This could include scaling up the reaction, optimizing reaction times, and ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-(5-Bromo-2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, solvent, and reaction time are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-(5-Bromo-2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an inhibitor for various enzymes and receptors, making it a candidate for drug development.
Biological Studies: It is used in studies related to its biological activities, including antibacterial, antifungal, and anticancer properties.
Material Sciences: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(5-Bromo-2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazolo[1,5-a]pyrimidine scaffold but with different substituents.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Uniqueness
7-(5-Bromo-2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the bromine atom and the thienyl group, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for various applications in medicinal chemistry and material sciences.
Properties
Molecular Formula |
C9H5BrN4S |
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Molecular Weight |
281.13 g/mol |
IUPAC Name |
7-(5-bromothiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H5BrN4S/c10-8-2-1-7(15-8)6-3-4-11-9-12-5-13-14(6)9/h1-5H |
InChI Key |
NEVHJNMPIMPSNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC=NC3=NC=NN23 |
Origin of Product |
United States |
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